molecular formula C11H17Cl3N4 B2618416 4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride CAS No. 2172596-58-4

4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride

Cat. No. B2618416
CAS RN: 2172596-58-4
M. Wt: 311.64
InChI Key: AYHWITNXZSWMHU-UHFFFAOYSA-N
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Description

The compound “4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride” is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This type of compound is a part of many pharmaceuticals and it’s known for its wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step procedures. For instance, a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . The structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as HRMS, IR, 1H and 13C NMR experiments . These techniques provide detailed information about the molecular structure of the compound, including the arrangement of atoms and the nature of chemical bonds.


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and can involve multiple steps. For example, the synthesis of 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives involves a multi-step procedure . The reactions are carefully controlled to ensure the correct products are formed.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the yield, melting point, and IR ranges of a similar compound were determined . These properties can provide valuable information about the compound’s stability, reactivity, and suitability for certain applications.

Scientific Research Applications

Organic Synthesis and Intermediates

Antifungal Agents

Safety and Hazards

The safety and hazards associated with similar compounds can vary widely. For example, some compounds may pose risks if ingested or come into contact with the skin . It’s important to handle these compounds with care and use appropriate safety measures.

Mechanism of Action

Target of Action

The primary targets of 4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride Similar compounds with a piperazinyl-benzimidazole structure have been reported to interact with dna gyrase , a type II topoisomerase found in bacteria, and play a role in antimicrobial activity . They also have been reported to have anxiolytic activity, suggesting potential interaction with the central nervous system .

Mode of Action

The exact mode of action of 4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride For instance, some piperazinyl-benzimidazole derivatives have been reported to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect .

Biochemical Pathways

The specific biochemical pathways affected by 4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride Similar compounds have been reported to affect the central nervous system, suggesting potential involvement in neurotransmission pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride Similar compounds have been reported to have good docking scores, suggesting potential for good bioavailability .

Result of Action

The molecular and cellular effects of 4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride Similar compounds have been reported to show promising direct activity against gram-negative strains, and anti-biofilm activity against gram-positive strains .

properties

IUPAC Name

4-piperazin-1-yl-1H-benzimidazole;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.3ClH/c1-2-9-11(14-8-13-9)10(3-1)15-6-4-12-5-7-15;;;/h1-3,8,12H,4-7H2,(H,13,14);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHWITNXZSWMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2N=CN3.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride

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